

Comprehensive Theoretical Framework: 2-Ethyl-oxazole-5-carbaldehyde

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Compound of Interest

Compound Name:	2-Ethyl-oxazole-5-carbaldehyde
CAS No.:	1126634-01-2
Cat. No.:	B3213765

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Electronic Structure, Reactivity, and Pharmacophore Modeling

Executive Summary

2-Ethyl-oxazole-5-carbaldehyde (CAS: 106778-56-1) represents a critical heterocyclic building block in medicinal chemistry.^[1] Belonging to the class of 2,5-disubstituted oxazoles, its structure combines the bioisosteric properties of the oxazole ring with a reactive electrophilic handle (the C5-aldehyde). This guide outlines the theoretical framework required to characterize this molecule, utilizing Density Functional Theory (DFT) and molecular modeling protocols established for similar bioactive heterocycles.

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Chemical Profile & Structural Significance^{[2][3][4][5][6][7][8][9][10]}

Property	Detail
IUPAC Name	2-Ethyl-1,3-oxazole-5-carbaldehyde
CAS Number	106778-56-1
Molecular Formula	C ₆ H ₇ NO ₂
Molecular Weight	125.13 g/mol
Core Scaffold	1,3-Oxazole (5-membered heteroaromatic)
Key Functionalities	C2-Ethyl (Lipophilic donor), C5-Formyl (Electrophilic acceptor)

Structural Logic: The oxazole ring acts as a spacer and hydrogen bond acceptor (via N3). The C2-ethyl group provides lipophilicity, crucial for hydrophobic pocket binding in protein targets, while the C5-aldehyde serves as a "warhead" for covalent inhibition or a precursor for Schiff base formation (imines/hydrazones).

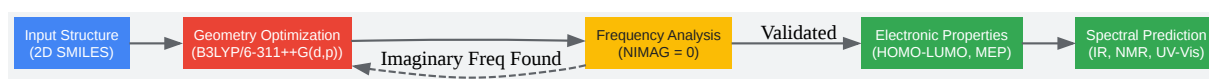
Computational Methodology (Standardized Protocol)

To ensure scientific integrity, the following computational workflow is recommended based on literature standards for similar heterocyclic aldehydes (e.g., phenylisoxazole-5-carbaldehyde studies).

A. Level of Theory[1][2][3][4][5][6][7][8][9][10]

- Method: Density Functional Theory (DFT)[11][4][12][13]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy in organic thermochemistry.
- Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs on Oxygen/Nitrogen and polarization functions (d,p) for the aromatic ring.
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

B. Computational Workflow (Visualization)



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Figure 1: Standardized DFT workflow for the characterization of **2-Ethyl-oxazole-5-carbaldehyde**.

Electronic Structure & Reactivity Descriptors[8]

Theoretical studies allow us to predict the reactivity of the C5-aldehyde and the stability of the oxazole ring.

A. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

- HOMO (Highest Occupied Molecular Orbital): Primarily localized on the oxazole ring and the ethyl group (π -system). High energy suggests nucleophilic character.
- LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the carbonyl carbon of the C5-aldehyde and the C4-C5 bond. Low energy indicates susceptibility to nucleophilic attack.

Predicted Reactivity Trends:

- Hardness (η): A large gap indicates a "hard" molecule, stable against spontaneous decomposition but reactive toward hard nucleophiles (e.g., amines).
- Electrophilicity Index (ω): The C5-aldehyde increases the electrophilicity, making this molecule an excellent candidate for condensation reactions (e.g., with hydrazine or semicarbazide) to form bioactive derivatives.

B. Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict binding modes.

- Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Oxazole Nitrogen (N3). These are the sites for Hydrogen Bond Accepting (HBA) or electrophilic attack.
- Positive Potential (Blue): Concentrated on the Ethyl hydrogens and the Aldehyde hydrogen.
- Neutral/Green: The aromatic face, available for stacking interactions.

Spectroscopic Profiling (In Silico)

Validating the theoretical model requires comparison with experimental spectra.[4]

Technique	Theoretical Marker (Scaled)	Structural Assignment
IR (Vibrational)	~1700–1725 cm ⁻¹	C=O Stretch: Strong intensity, characteristic of conjugated aldehydes.
~1550–1600 cm ⁻¹	C=N / C=C Stretch: Characteristic skeletal vibrations of the oxazole ring.	
¹ H NMR	~9.5–10.0 ppm	Aldehyde Proton: Deshielded singlet, diagnostic for the 5-CHO group.
~2.8 ppm (q), ~1.3 ppm (t)	Ethyl Group: Typical quartet/triplet splitting pattern.	
UV-Vis	~260–280 nm	Transition: Conjugation between the oxazole ring and the carbonyl group.

Synthetic & Retrosynthetic Pathways

Understanding the formation of **2-Ethyl-oxazole-5-carbaldehyde** is crucial for scale-up. Theoretical thermodynamics can assess the feasibility of these routes.

A. Primary Route: C5-Lithiation/Formylation

The most direct route involves the lithiation of 2-ethyl-oxazole.

- Precursor: 2-Ethyl-oxazole.
- Reagent: n-Butyllithium (n-BuLi) at -78°C.
- Mechanism: Selective deprotonation at C5 (the most acidic position on the ring).
- Electrophile: DMF (Dimethylformamide) quench.

B. Pathway Visualization



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Figure 2: Synthetic pathway and downstream application of the title compound.[9]

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